4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one
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Overview
Description
4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phthalazinone core, which is known for its biological activity, coupled with a fluorophenyl group and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
Target of Action
Similar compounds with an oxadiazole scaffold have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that compounds with a similar oxadiazole structure can interact with their targets and cause changes in cellular processes
Biochemical Pathways
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific effects of this compound would depend on its targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one typically involves multiple steps, starting with the preparation of the phthalazinone core This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride The oxadiazole ring is then introduced through a cyclization reaction involving a nitrile oxide intermediate and a hydrazide
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce a variety of functional groups, depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phthalazinone derivatives and oxadiazole-containing molecules. Examples include:
- 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one
- 4-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one
Uniqueness
What sets 4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one apart is the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the phthalazinone core with the oxadiazole ring also provides a unique scaffold for further functionalization and optimization in various applications.
Properties
IUPAC Name |
4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FN4O2/c23-15-8-6-7-14(13-15)20-24-21(29-26-20)19-17-11-4-5-12-18(17)22(28)27(25-19)16-9-2-1-3-10-16/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSYCRKZSQYJDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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